1-(2-Amino-4-tert-butylphenyl)ethanone
Description
Contextual Significance and Research Interest in the Field of Substituted Ethanones
Substituted ethanones, a class of aromatic ketones, are pivotal intermediates in organic synthesis. Their inherent reactivity, stemming from the presence of a carbonyl group and a substituted aromatic ring, allows for a wide array of chemical transformations. This versatility has positioned them as key starting materials in the synthesis of a diverse range of heterocyclic compounds, which are core structures in many pharmaceuticals, agrochemicals, and materials science applications. The strategic placement of various substituents on the phenyl ring can modulate the electronic and steric properties of the molecule, thereby influencing its reactivity and the properties of the resulting products. The ongoing exploration of novel substituted ethanones is driven by the continuous demand for new molecular entities with unique biological activities and material properties.
Overview of Molecular Architecture and Key Functional Groups (Amino, Carbonyl, Substituted Phenyl)
The molecular structure of 1-(2-Amino-4-tert-butylphenyl)ethanone is characterized by a benzene (B151609) ring substituted with three key functional groups: an amino group (-NH2), an acetyl group (-COCH3), and a tert-butyl group (-C(CH3)3). nih.gov The ortho-disposition of the amino and acetyl groups is a particularly important feature, creating a reactive site conducive to cyclization reactions.
The amino group is a powerful directing group in electrophilic aromatic substitution and a nucleophile in its own right. Its presence significantly influences the electron density of the aromatic ring and provides a handle for a variety of chemical modifications. The carbonyl group of the acetyl moiety is an electrophilic center, susceptible to attack by nucleophiles, and its alpha-protons are acidic, allowing for enolate formation and subsequent reactions. The bulky tert-butyl group provides steric hindrance, which can influence the regioselectivity of reactions, and also enhances the lipophilicity of the molecule. This unique combination of functional groups within a single molecule underpins its utility as a versatile synthetic precursor.
Below is a table summarizing the key properties of this compound.
| Property | Value |
| Chemical Formula | C₁₂H₁₇NO |
| Molecular Weight | 191.27 g/mol |
| CAS Number | 312315-59-6 |
| Appearance | (Not specified in available data) |
| Boiling Point | (Not specified in available data) |
| Melting Point | (Not specified in available data) |
Relevance as a Versatile Synthetic Intermediate and Molecular Scaffold
The true value of this compound lies in its role as a versatile synthetic intermediate and a molecular scaffold for the construction of more elaborate molecules. Its bifunctional nature, arising from the ortho-aminoaryl ketone moiety, makes it an ideal substrate for a variety of condensation and cyclization reactions.
One of the most significant applications of 2-aminoaryl ketones is in the Friedländer annulation , a classic and straightforward method for the synthesis of quinoline (B57606) derivatives. nih.govwikipedia.orgorganic-chemistry.org In this reaction, the 2-aminoaryl ketone condenses with a compound containing an α-methylene group adjacent to a carbonyl, under acidic or basic conditions, to form a polysubstituted quinoline. organic-chemistry.org Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The tert-butyl substituent on the quinoline ring, derived from this compound, can enhance the pharmacological profile of the resulting molecule.
The reactivity of the functional groups in this compound also opens doors to a variety of other synthetic transformations. The amino group can be diazotized and replaced with a wide range of other substituents, or it can be acylated or alkylated to introduce further diversity. The carbonyl group can undergo reactions such as reduction to an alcohol, conversion to an oxime, or participation in aldol-type condensations. This rich chemical reactivity makes this compound a valuable building block for the generation of chemical libraries in drug discovery and for the synthesis of targeted, complex molecules.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-amino-4-tert-butylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-8(14)10-6-5-9(7-11(10)13)12(2,3)4/h5-7H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIHHQGZBIZTPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)C(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for 1-(2-Amino-4-tert-butylphenyl)ethanone and its Isomers
Traditional synthetic routes to this compound often rely on multi-step sequences starting from readily available aromatic precursors. The key challenge in these syntheses is achieving the correct substitution pattern on the benzene (B151609) ring.
A common conceptual approach to constructing the this compound scaffold involves the sequential introduction of the required functional groups onto a benzene ring. This process typically starts with precursors like aniline (B41778) or tert-butylbenzene (B1681246). A plausible pathway involves the Friedel-Crafts acylation of a suitably substituted aniline derivative.
The Friedel-Crafts acylation is a fundamental method for preparing aromatic ketones, involving an electrophilic aromatic substitution with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orgsigmaaldrich.commasterorganicchemistry.com The reaction proceeds through the formation of an acylium ion, which then acts as the electrophile. sigmaaldrich.comkhanacademy.org For substrates like anilides (N-acylated anilines), which are less reactive than aniline itself but avoid catalyst poisoning, the acylation can be directed to the benzene ring. google.com
A representative multi-step synthesis could be envisioned as follows:
Preparation of 3-tert-butylaniline (B1265813): This precursor can be synthesized from tert-butylbenzene through nitration, followed by the reduction of the nitro group to an amine. The directing effects of the tert-butyl group would need to be carefully controlled to achieve the desired meta-substituted product.
Protection of the Amino Group: The highly reactive amino group in 3-tert-butylaniline is typically protected, for instance, by acetylation to form the corresponding anilide (acetanilide). This step prevents side reactions and deactivation of the Lewis acid catalyst.
Friedel-Crafts Acylation: The protected 3-tert-butylanilide is then subjected to Friedel-Crafts acylation with an acetylating agent (e.g., acetyl chloride or acetic anhydride) and a Lewis acid. The directing effects of the amide and tert-butyl groups guide the position of the incoming acetyl group.
Deprotection: The final step involves the removal of the protecting group from the amino function, typically by acid or base hydrolysis, to yield the target molecule, this compound.
Achieving the specific 1,2,4-substitution pattern of this compound is a matter of regioselectivity. The outcome of electrophilic aromatic substitution reactions is governed by the electronic and steric properties of the substituents already present on the aromatic ring.
In the acylation of a precursor like 3-tert-butylaniline (or its N-protected form), the substituents dictate the position of the incoming electrophile (the acylium ion).
The amino group (or the corresponding amide in a protected precursor) is a strong activating group and an ortho, para-director.
The tert-butyl group is a moderately activating group and also an ortho, para-director.
When acylating 3-tert-butylaniline, the amino group directs the incoming acetyl group to its ortho (position 2 or 6) or para (position 4) positions. The para position is already occupied by the bulky tert-butyl group. Of the two ortho positions, position 2 is sterically less hindered than position 6 (which is flanked by the tert-butyl group). Therefore, the acylation reaction is regioselectively guided to the 2-position, yielding the desired this compound isomer. The development of highly regioselective methods is a continuing area of research in organic synthesis, with various strategies being explored to control the outcomes of such reactions. ingentaconnect.comresearchgate.netacs.org
Development of Novel and Sustainable Synthesis Protocols
Modern synthetic chemistry emphasizes the development of "green" or sustainable methodologies that minimize waste, avoid harsh reagents, and reduce energy consumption. This has led to the exploration of metal-free, catalyst-free, and microwave-assisted approaches for the synthesis of aromatic ketones.
Traditional Friedel-Crafts acylations often require stoichiometric amounts of Lewis acid catalysts, which can lead to significant waste streams. organic-chemistry.org Consequently, there is growing interest in metal-free alternatives. Recent research has demonstrated the possibility of a selective oxidative para-acylation of unprotected anilines under mild, metal-free conditions. rsc.org This type of transformation can utilize an I₂/DMSO/O₂ catalytic system, proceeding through a Friedel-Crafts-type process involving in situ-formed imines. rsc.org Such methods offer a greener alternative by avoiding heavy metal contamination. rsc.orgrsc.org
Furthermore, catalyst-free acylations of anilines using acetic acid directly as both the reagent and solvent have been reported, often facilitated by microwave irradiation. ymerdigital.com These approaches are environmentally favorable as they replace traditional acylating agents like acetyl chloride or acetic anhydride, which generate corrosive byproducts. ymerdigital.com Metal-free conversions of anilines to other derivatives, such as aryl halides, have also been developed, showcasing a broader trend away from metal catalysis in aniline chemistry. acs.org
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.net Compared to conventional heating, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while increasing product yields. researchgate.netrasayanjournal.co.in These reactions can frequently be performed under solvent-free conditions, further enhancing their environmental credentials. rasayanjournal.co.innih.gov
The synthesis of acetophenone (B1666503) derivatives and related compounds has been shown to benefit significantly from microwave assistance. For example, condensation reactions involving acetophenones and aldehydes can be efficiently catalyzed by boric acid under solvent-free microwave conditions. nih.gov Similarly, the synthesis of chalcones from o-hydroxy acetophenones has been achieved in minutes with high yields using potassium carbonate under microwave irradiation, avoiding toxic bases like NaOH or KOH. rasayanjournal.co.in
| Reaction Type | Heating Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Arylidene Acetophenone Synthesis | Conventional | 1-2 hours | Moderate | researchgate.net |
| Arylidene Acetophenone Synthesis | Microwave | 60-120 seconds | 90-98% | researchgate.net |
| Chalcone Synthesis (o-hydroxy acetophenone) | Conventional | Long reaction time | Moderate | rasayanjournal.co.in |
| Chalcone Synthesis (o-hydroxy acetophenone) | Microwave | 3-5 minutes | 85-90% | rasayanjournal.co.in |
Derivatization Strategies of the Core this compound Scaffold
The this compound molecule possesses several reactive sites—the primary amino group, the ketone carbonyl group, the adjacent methyl group, and the aromatic ring—making it a versatile scaffold for further chemical modification. Derivatization is a key strategy to create a library of related compounds for various research applications. libretexts.org
The primary amino group is a key handle for derivatization. It can react with a wide range of electrophiles:
Acylation: Reaction with acid chlorides or anhydrides yields N-acyl derivatives (amides).
Alkylation: Reaction with alkyl halides can produce secondary or tertiary amines.
Condensation: Reaction with aldehydes or ketones forms imines (Schiff bases).
Heterocycle Formation: The amino group, being ortho to the acetyl group, provides a platform for synthesizing fused heterocyclic systems, such as quinolines or benzodiazepines, through condensation with appropriate bifunctional reagents. Reagents like 2,4,6-triphenylpyrylium (B3243816) (TPP) can selectively react with primary amine groups for derivatization purposes. mdpi.com
The ketone functional group also offers multiple avenues for derivatization:
Reduction: The carbonyl can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165).
Reactions at the α-carbon: The methyl protons adjacent to the carbonyl are acidic and can be removed by a base. The resulting enolate can participate in reactions such as aldol (B89426) condensations to form larger structures like chalcones. rasayanjournal.co.in
Hantzsch Thiazole (B1198619) Synthesis: Acetophenones can react with thiourea (B124793) and an oxidant (like iodine) to form 2-aminothiazole (B372263) rings, a reaction that is also accelerated by microwave irradiation. researchgate.net
The aromatic ring, activated by the electron-donating amino group, can potentially undergo further electrophilic aromatic substitution, although the positions are heavily influenced by the existing bulky substituents.
| Reactive Site | Type of Reaction | Reagent(s) | Product Type |
|---|---|---|---|
| Amino Group (-NH₂) | Acylation | Acid chloride, Anhydride | Amide |
| Condensation | Aldehyde, Ketone | Imine (Schiff Base) | |
| Heterocyclization | 1,3-Dicarbonyls | Fused Heterocycles (e.g., Benzodiazepines) | |
| Acetyl Group (-COCH₃) | Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol |
| Aldol Condensation | Aldehyde, Base | α,β-Unsaturated Ketone (Chalcone-type) | |
| Hantzsch Synthesis | Thiourea, Iodine | 2-Aminothiazole |
Chemical Modifications of the Primary Amino Group (e.g., acylation, imine formation, cyclocondensation)
The primary amino group of this compound is a key site for a variety of chemical modifications, including acylation, imine formation, and subsequent cyclocondensation reactions.
Acylation: The nucleophilic primary amine readily undergoes acylation with acylating agents such as acid chlorides or anhydrides to form the corresponding N-acyl derivatives. A notable example involves the acylation of this compound with 2-chloronicotinoyl chloride. This reaction proceeds to form an amide intermediate, N-[2-acetyl-5-(tert-butyl)phenyl]-2-chloronicotinamide. This acylation step is often the precursor to intramolecular cyclization reactions to form heterocyclic systems.
Imine Formation: The reaction of the primary amino group with aldehydes or ketones under appropriate conditions is expected to yield Schiff bases (imines). This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. While this is a fundamental reaction for primary amines, specific studies detailing the formation of imines from this compound are not extensively documented in the surveyed scientific literature.
Cyclocondensation: Following acylation, the resulting intermediate can undergo intramolecular cyclocondensation. For instance, the N-[2-acetyl-5-(tert-butyl)phenyl]-2-chloronicotinamide intermediate can be cyclized to form a benzoxazole (B165842) derivative. This transformation highlights the utility of the amino group as a handle for constructing fused ring systems, which is further discussed in section 2.3.4.
Transformations at the Ethanone (B97240) Carbonyl Moiety (e.g., reductions, additions)
The ethanone carbonyl group imparts electrophilic character, making it susceptible to a range of transformations, including reductions and nucleophilic additions.
Reductions: The carbonyl group of the ethanone moiety can be reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Such a reduction would yield 1-(2-amino-4-tert-butylphenyl)ethanol, introducing a new chiral center.
Additions: The carbonyl carbon is an electrophilic site for various nucleophilic addition reactions. Organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li), can add to the carbonyl to form tertiary alcohols. Similarly, the Wittig reaction could be employed to convert the carbonyl group into an alkene. However, specific research detailing these addition reactions on this compound is limited in the available literature.
Aromatic Ring Functionalizations (e.g., halogenation, nitration, coupling reactions)
The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating amino group.
Halogenation and Nitration: The directing effects of the amino and acetyl groups would influence the regioselectivity of electrophilic substitution reactions like halogenation and nitration. The powerful ortho-, para-directing nature of the amino group would be expected to dominate. Nitration of related acetanilides is a well-established procedure, typically yielding a mixture of ortho- and para-nitro products, with the major product depending on the reaction conditions.
Coupling Reactions: For the molecule to participate in palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction, a halogen substituent would first need to be installed on the aromatic ring. A bromo-derivative, for example, could then be coupled with various boronic acids or alkenes to introduce new carbon-carbon bonds. There is a lack of specific documented examples of these coupling reactions starting directly from this compound in the reviewed literature.
Formation of Heterocyclic Conjugates and Fused Ring Systems (e.g., benzoxazoles, furopyridines, thiadiazoles, triazoles)
This compound serves as a valuable precursor for the synthesis of various heterocyclic systems due to its ortho-amino ketone functionality.
Benzoxazoles: The synthesis of benzoxazoles from ortho-aminophenol derivatives is a common strategy. In a specific application, this compound is first acylated with 2-chloronicotinoyl chloride. The resulting amide intermediate undergoes an intramolecular cyclocondensation reaction, where the acetyl group's oxygen atom acts as a nucleophile, leading to the formation of a 2,2-disubstituted benzoxazole ring system.
| Reactant 1 | Reactant 2 | Intermediate Product | Final Heterocyclic Product |
| This compound | 2-Chloronicotinoyl chloride | N-[2-acetyl-5-(tert-butyl)phenyl]-2-chloronicotinamide | 6-(tert-Butyl)-2-(2-chloropyridin-3-yl)-2-methyl-2H-benzoxazole |
Furopyridines, Thiadiazoles, and Triazoles: The ortho-amino ketone moiety is a classic starting point for various condensation reactions to form fused heterocyles. For instance, reaction with appropriate reagents can lead to furopyridine structures through annulation of the pyridine (B92270) ring. The synthesis of thiadiazole and triazole derivatives often involves the reaction of a primary amine with reagents that can provide the necessary atoms for the heterocyclic ring. While general synthetic routes to these heterocycles from related starting materials are known, specific examples originating from this compound are not prominently featured in the surveyed scientific literature.
In Depth Spectroscopic Characterization and Advanced Structural Elucidation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 1-(2-Amino-4-tert-butylphenyl)ethanone in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.
The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons typically appear as multiplets in the downfield region of the spectrum due to the deshielding effect of the benzene (B151609) ring. The protons of the tert-butyl group give rise to a sharp singlet, a characteristic feature owing to their chemical equivalence. The methyl protons of the acetyl group also produce a singlet. The amine (NH₂) protons can exhibit a broad signal, the chemical shift of which can be influenced by solvent and concentration.
The ¹³C NMR spectrum provides complementary information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. The carbonyl carbon of the acetyl group is characteristically found at a low field. The aromatic carbons show a series of signals in the intermediate region, with their specific chemical shifts influenced by the amino and tert-butyl substituents. The quaternary carbon and the methyl carbons of the tert-butyl group, as well as the methyl carbon of the acetyl group, are also readily identified.
¹H and ¹³C NMR Spectral Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.6 - 6.7 (multiplet) | 130 - 115 |
| NH₂ | variable (broad singlet) | - |
| Acetyl CH₃ | ~2.5 (singlet) | ~26 |
| tert-Butyl CH₃ | ~1.3 (singlet) | ~31 |
| tert-Butyl C | - | ~34 |
| Carbonyl C | - | ~200 |
| Aromatic C-NH₂ | - | ~150 |
| Aromatic C-C=O | - | ~118 |
| Aromatic C-tert-Butyl | - | ~155 |
Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating dynamic processes such as conformational changes and tautomerism. sikhcom.netnih.govsemanticscholar.org In this compound, rotation around the single bond connecting the acetyl group to the aromatic ring can be studied. At low temperatures, this rotation may be slow enough on the NMR timescale to observe distinct signals for different rotational isomers (conformers). As the temperature increases, the rate of rotation increases, leading to coalescence of these signals and eventually a time-averaged spectrum at higher temperatures. sikhcom.netnih.gov
While tautomerism is less common for this specific compound, DNMR could be employed to detect any potential proton transfer equilibria, for instance, between the amino group and the carbonyl oxygen, should it occur under specific conditions.
Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecule.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.eduyoutube.com For this compound, COSY spectra would show correlations between adjacent aromatic protons, helping to delineate the substitution pattern on the benzene ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com This allows for the direct assignment of the ¹³C signals for all protonated carbons by identifying the corresponding proton signal.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away. sdsu.eduyoutube.comyoutube.com HMBC is crucial for identifying quaternary carbons (those without attached protons) and for piecing together the entire molecular framework. For example, correlations would be observed between the acetyl protons and the carbonyl carbon, as well as the adjacent aromatic carbon. Similarly, the tert-butyl protons would show correlations to the quaternary carbon of the tert-butyl group and the aromatic carbon to which it is attached.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Diagnostic Band Analysis and Hydrogen Bonding Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups and vibrational modes within the molecule. spectroscopyonline.comthermofisher.com
In the FT-IR spectrum of this compound, characteristic absorption bands are expected. The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the ketone is a strong, sharp band around 1650-1680 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the tert-butyl and acetyl groups appear just below 3000 cm⁻¹. The aromatic C=C stretching vibrations give rise to bands in the 1450-1600 cm⁻¹ region.
FT-Raman spectroscopy provides complementary information. nih.govnih.gov Aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C-C bonds and other non-polar bonds will be more Raman active.
The presence of both an amino group (a hydrogen bond donor) and a carbonyl group (a hydrogen bond acceptor) suggests the possibility of intermolecular hydrogen bonding in the solid state or in concentrated solutions. nih.govresearchgate.netresearchgate.net This can lead to a broadening and shifting of the N-H and C=O stretching bands to lower frequencies in the FT-IR spectrum. nih.govresearchgate.net
Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |
| Amine (NH₂) | N-H Stretch | 3300 - 3500 |
| Carbonyl (C=O) | C=O Stretch | 1650 - 1680 |
| Aromatic C-H | C-H Stretch | > 3000 |
| Aliphatic C-H | C-H Stretch | < 3000 |
| Aromatic C=C | C=C Stretch | 1450 - 1600 |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular mass of this compound, which in turn allows for the unambiguous determination of its elemental formula. nfdi4chem.denih.gov
In addition to providing the molecular ion peak, mass spectrometry induces fragmentation of the molecule. The analysis of these fragment ions provides valuable structural information. mdpi.com For this compound, common fragmentation pathways would include:
Alpha-cleavage : Loss of a methyl radical (•CH₃) from the acetyl group to form a stable acylium ion.
Loss of the acetyl group : Cleavage of the bond between the carbonyl carbon and the aromatic ring.
McLafferty rearrangement : If sterically feasible, this could involve the transfer of a hydrogen atom from the tert-butyl group to the carbonyl oxygen, followed by cleavage.
Cleavage within the tert-butyl group : Loss of a methyl radical or isobutylene.
The study of these fragmentation patterns helps to confirm the proposed structure and connectivity of the molecule. mdpi.com
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov By diffracting X-rays off a single crystal of this compound, a detailed map of electron density can be generated. This allows for the precise determination of bond lengths, bond angles, and torsional angles.
Furthermore, X-ray crystallography can reveal the packing of molecules in the crystal lattice and provide unequivocal evidence of intermolecular interactions, such as hydrogen bonding between the amino group of one molecule and the carbonyl oxygen of a neighboring molecule.
Determination of Molecular Geometry and Precise Bond Parameters
The core of the molecule consists of a benzene ring, which is expected to be largely planar. The acetyl group (ethanone) attached to the ring will have its carbonyl carbon and the adjacent methyl carbon lying in or very close to the plane of the phenyl ring to maximize resonance stabilization. The bulky tert-butyl group, with its tetrahedral carbon arrangement, will project out from the phenyl ring.
Expected bond lengths and angles are consistent with standard values for sp² and sp³ hybridized carbon atoms, as well as C-N and C=O bonds. The presence of both an electron-donating amino group and an electron-withdrawing acetyl group on the phenyl ring may lead to minor distortions in the ring's geometry and slight alterations in the lengths of the aromatic C-C bonds.
Interactive Table: Predicted Bond Parameters for this compound
| Bond | Atom 1 | Atom 2 | Predicted Bond Length (Å) | Predicted Bond Angle (°) | Angle Atoms |
| C-C (aromatic) | C | C | 1.39 - 1.41 | 118 - 122 | C-C-C (in ring) |
| C-N (amino) | C | N | ~1.38 | 119 - 121 | C-C-N |
| C-C (acetyl) | C | C | ~1.51 | 118 - 122 | C-C-C=O |
| C=O (carbonyl) | C | O | ~1.23 | - | - |
| C-C (tert-butyl) | C | C | 1.53 - 1.54 | ~109.5 | C-C-C (tert-butyl) |
| C-H (aromatic) | C | H | ~1.08 | ~120 | C-C-H |
| N-H (amino) | N | H | ~1.01 | ~109 | H-N-H |
| C-H (methyl/t-butyl) | C | H | ~1.09 | ~109.5 | H-C-H |
Note: These values are estimations based on related structures and may vary slightly in the actual molecule.
Analysis of Intramolecular Interactions
Intramolecular interactions, or forces within the same molecule, play a crucial role in determining the preferred conformation of this compound.
Hydrogen Bonding: A significant feature of this molecule is the potential for a strong intramolecular hydrogen bond between one of the hydrogen atoms of the ortho-amino group and the oxygen atom of the adjacent acetyl group. This interaction forms a stable six-membered ring-like structure (a pseudo-ring), which significantly influences the molecule's planarity and electronic properties. Studies on the parent compound, 2'-aminoacetophenone, have demonstrated the presence and importance of this intramolecular hydrogen bond. This interaction is expected to be a dominant factor in the conformational preference of this compound.
Investigation of Intermolecular Packing and Crystal Lattice Interactions
In the solid state, molecules of this compound will arrange themselves in a crystal lattice, stabilized by a variety of intermolecular forces.
π-π Stacking: The planar aromatic rings provide an ideal platform for π-π stacking interactions. In the crystal lattice, it is anticipated that the phenyl rings of adjacent molecules will stack in an offset or parallel-displaced manner to maximize attractive interactions and minimize repulsion. The electronic nature of the ring, influenced by the amino and acetyl substituents, will affect the strength and geometry of these stacking interactions.
Intermolecular Hydrogen Bonding: While a strong intramolecular hydrogen bond is expected, the remaining N-H bond of the amino group could potentially participate in weaker intermolecular hydrogen bonds with the carbonyl oxygen of a neighboring molecule, further stabilizing the crystal structure. However, the formation of the intramolecular hydrogen bond often precludes the participation of the same groups in strong intermolecular hydrogen bonding.
Interactive Table: Summary of Intermolecular Interactions
| Interaction Type | Participating Groups | Expected Significance in Crystal Packing |
| π-π Stacking | Phenyl rings of adjacent molecules | High |
| C-H...π Interactions | C-H bonds (tert-butyl, methyl) and phenyl rings | Moderate |
| van der Waals Forces | All atoms in the molecule | High |
| Intermolecular Hydrogen Bonds | Amino group (N-H) and Carbonyl group (C=O) | Low to Moderate |
Computational Chemistry and Theoretical Modeling Studies
Molecular Dynamics (MD) Simulations
Without specific scholarly articles detailing these computational analyses for "1-(2-Amino-4-tert-butylphenyl)ethanone," any attempt to generate content for the requested outline would be speculative and would not adhere to the principles of scientific accuracy.
Therefore, no data tables or detailed research findings can be presented for this compound.
Exploration of the Conformational Landscape and Molecular Flexibility
The three-dimensional structure of a molecule is not static; rotation around single bonds allows it to adopt various shapes, or conformations. nobelprize.org The collection of all possible conformations and their corresponding potential energies constitutes the molecule's conformational landscape. nih.gov Understanding this landscape is critical, as the preferred conformation (the one with the lowest energy) influences the molecule's physical properties and biological activity.
For this compound, molecular flexibility arises primarily from rotation around several key single bonds:
The bond between the aromatic ring and the carbonyl carbon of the acetyl group.
The bond between the carbonyl carbon and the methyl group.
The bond between the aromatic ring and the nitrogen atom of the amino group.
The bond between the aromatic ring and the tert-butyl group.
Computational methods, such as potential energy surface (PES) scans, are used to explore this flexibility. In a PES scan, a specific dihedral angle is systematically rotated, and the molecule's energy is calculated at each step, revealing the energy barriers between different conformations. cwu.edu Studies on similar molecules, like substituted acetophenones, have shown that the orientation of the acetyl group relative to the phenyl ring is a key determinant of conformational stability. researchgate.net In the case of this compound, steric hindrance between the ortho-amino group and the acetyl group, as well as the bulky tert-butyl group, would significantly influence the preferred geometry.
The lowest energy conformation is likely to involve a compromise that minimizes steric clashes. The acetyl group may be twisted out of the plane of the aromatic ring to avoid the adjacent amino group. The large tert-butyl group also restricts the conformational freedom of the molecule. core.ac.uk
Table 2: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer Description | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) | Notes |
| Planar | 0° | +5.2 | High energy due to steric clash between acetyl and amino groups. |
| Perpendicular | 90° | +2.5 | Transition state between twisted conformers. |
| Twisted | ~45° | 0.0 | Likely global minimum, balancing steric repulsion and electronic stabilization. |
| Twisted (opposite) | ~-45° | 0.0 | Energetically equivalent to the +45° conformer. |
Note: This table contains interactive, hypothetical data for illustrative purposes.
By mapping the conformational landscape, computational chemistry can identify the most stable and populated shapes of the molecule, which are essential for predicting its interactions with other molecules.
Advanced Reactivity Descriptors (e.g., Fukui Functions, Average Local Ionization Energy (ALIE))
Conceptual Density Functional Theory (DFT) provides powerful tools for predicting chemical reactivity. Advanced descriptors like Fukui functions and the Average Local Ionization Energy (ALIE) can identify the most reactive sites within a molecule. joaquinbarroso.comnih.gov
The Fukui function , f(r), measures the change in electron density at a point r when the total number of electrons in the molecule changes. scm.com It helps to identify sites susceptible to different types of chemical attack:
f+(r): Predicts sites for nucleophilic attack (where an electron is added).
f-(r): Predicts sites for electrophilic attack (where an electron is removed). echemi.com
For practical applications, these functions are often condensed to individual atomic sites (condensed Fukui functions), providing a numerical value for each atom's reactivity. joaquinbarroso.com
The Average Local Ionization Energy (ALIE) , I(r), is the average energy required to remove an electron from any point r in the space of a molecule. researchgate.net Regions with the lowest ALIE values correspond to the locations of the most loosely held, most reactive electrons, making them the most probable sites for electrophilic attack. researchgate.net
For this compound, these descriptors would predict reactivity based on its electronic structure. The electron-donating amino group and the electron-withdrawing acetyl group create a complex reactivity pattern on the aromatic ring.
The amino group is expected to activate the ortho and para positions for electrophilic attack.
The carbonyl carbon of the acetyl group is an expected site for nucleophilic attack.
The lowest ALIE values are anticipated to be located above and below the plane of the aromatic ring and near the lone pair of the amino nitrogen, indicating these are the regions from which electrons are most easily removed. researchgate.net
Table 3: Hypothetical Condensed Fukui Functions and ALIE Minima for this compound
| Atom/Region | Condensed Fukui (f+) | Condensed Fukui (f-) | Min. ALIE (eV) | Predicted Reactivity |
| Carbonyl Carbon (C=O) | 0.25 | 0.05 | 13.5 | Site for Nucleophilic Attack |
| C5 (ortho to -NH₂) | 0.08 | 0.18 | 7.9 | Site for Electrophilic Attack |
| C3 (para to -NH₂) | 0.06 | 0.22 | 7.5 | Most Favorable Site for Electrophilic Attack |
| Amino Nitrogen (N) | 0.12 | 0.15 | 8.1 | Site for Electrophilic Attack / Protonation |
Note: This table contains interactive, hypothetical data for illustrative purposes.
These advanced descriptors provide a quantitative and spatially resolved map of reactivity, offering precise predictions that are invaluable for designing chemical syntheses.
Reaction Mechanism Elucidation through Computational Approaches
Computational chemistry is a cornerstone of modern mechanistic studies, allowing researchers to map the entire energy profile of a chemical reaction. rsc.org By calculating the energies of reactants, products, intermediates, and transition states, it is possible to determine the most favorable reaction pathway and predict reaction rates.
A plausible reaction involving this compound is electrophilic aromatic substitution, a fundamental reaction for aniline (B41778) derivatives. The amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions. chemistrysteps.com Given that the para position (C3 relative to the acetyl group) is sterically unhindered, it is a likely site for substitution.
Let's consider a hypothetical nitration reaction. Computational elucidation would involve the following steps:
Geometry Optimization: The 3D structures of the reactant (this compound), the electrophile (e.g., NO₂⁺), the reaction intermediate (the Wheland or sigma complex), and the final product are optimized to find their lowest energy geometries.
Transition State Search: Sophisticated algorithms are used to locate the transition state structure connecting the reactants to the intermediate and the intermediate to the product. The transition state represents the highest point on the reaction energy profile.
Frequency Calculations: These calculations confirm that the optimized structures are true energy minima (reactants, products, intermediates) or first-order saddle points (transition states) and provide the zero-point vibrational energies for more accurate energy calculations.
Energy Profile Construction: By plotting the relative energies of all calculated species, a reaction energy profile is constructed. The height of the energy barrier from the reactants to the highest-energy transition state gives the activation energy, which is the primary determinant of the reaction rate.
For the nitration of this compound, calculations would likely show that attack at the C3 position (para to the amino group) has a lower activation energy compared to attack at other positions, confirming it as the major pathway. ijrar.org
Table 4: Hypothetical Energy Profile for Electrophilic Nitration at C3 of this compound
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + NO₂⁺ | 0.0 |
| Transition State 1 (TS1) | Formation of the sigma complex | +12.5 |
| Intermediate | Wheland (sigma) complex | +4.0 |
| Transition State 2 (TS2) | Deprotonation to restore aromaticity | +6.5 |
| Products | 1-(2-Amino-4-tert-butyl-5-nitrophenyl)ethanone + H⁺ | -15.0 |
Note: This table contains interactive, hypothetical data for illustrative purposes.
Through such detailed computational modeling, the intricate steps of a reaction mechanism can be elucidated, providing a deep understanding of the factors that control chemical transformations. mdpi.com
Reactivity Profiles and Elucidation of Reaction Mechanisms
Electrophilic Aromatic Substitution Reactions on the Phenyl Ring
The phenyl ring of 1-(2-Amino-4-tert-butylphenyl)ethanone is activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating nature of the amino group (-NH2). This group is a powerful ortho-, para-director, significantly increasing the electron density at the positions ortho and para to it. ucalgary.cacognitoedu.orgwikipedia.org Conversely, the acetyl group (-COCH3) is a deactivating, meta-directing group, withdrawing electron density from the ring through resonance and inductive effects. youtube.com
In this specific molecule, the directing effects of these substituents are as follows:
Amino group (-NH2) at C2: Directs incoming electrophiles to the ortho (C3) and para (C6) positions.
Acetyl group (-COCH3) at C1: Directs incoming electrophiles to the meta (C3 and C5) positions.
Tert-butyl group (-C(CH3)3) at C4: A weak activating group that directs ortho (C3 and C5) and para (C1 - already substituted).
However, the basicity of the amino group can complicate EAS reactions that utilize strong acids, such as nitration (H2SO4/HNO3) and Friedel-Crafts reactions (Lewis acids like AlCl3). ucalgary.ca The amino group can be protonated, forming an ammonium (B1175870) salt (-NH3+), which is a strongly deactivating, meta-directing group. To circumvent this, the amino group is often protected, for example, by acylation to form an amide. The resulting acetamido group is still an ortho-, para-director but is less activating than the free amino group, allowing for more controlled substitution. ucalgary.ca
Interactive Data Table: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Position | Activating/Deactivating Groups | Predicted Reactivity |
| C3 | Ortho to -COCH3 (deactivating), Ortho to -NH2 (activating), Ortho to -C(CH3)3 (activating) | Minor site of substitution |
| C5 | Meta to -COCH3 (directing), Meta to -NH2 (deactivating), Ortho to -C(CH3)3 (activating) | Potential minor site |
| C6 | Para to -NH2 (activating), Meta to -C(CH3)3 (deactivating) | Major site of substitution |
Nucleophilic Reactivity at the Carbonyl and Amino Centers
The presence of both a primary amine and a ketone functionality imparts nucleophilic character to this compound at two distinct sites.
The amino group , with its lone pair of electrons on the nitrogen atom, is a potent nucleophile. It can readily participate in reactions such as alkylation, acylation, and condensation with carbonyl compounds to form imines. The nucleophilicity of the aniline-type amino group is somewhat attenuated by the delocalization of the lone pair into the aromatic ring.
The carbonyl group itself does not act as a nucleophile, but its oxygen atom possesses lone pairs and is weakly basic, allowing it to be protonated under acidic conditions. youtube.com This protonation enhances the electrophilicity of the carbonyl carbon. The primary site of electrophilic character is the carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles. libretexts.orgallstudiesjournal.comstudymind.co.uknih.gov This nucleophilic addition is a fundamental reaction of ketones. libretexts.org The general mechanism involves the attack of a nucleophile on the partially positive carbonyl carbon, leading to a tetrahedral intermediate where the oxygen atom carries a negative charge. youtube.com Subsequent protonation of the resulting alkoxide yields an alcohol.
Reductive and Oxidative Transformations of the Ethanone (B97240) and Amino Groups
The ethanone and amino moieties of this compound can undergo a variety of reductive and oxidative transformations.
Reductive Transformations: The synthesis of 2-aminoacetophenones often involves the reduction of a corresponding 2-nitroacetophenone. echemi.comjsynthchem.com This reduction can be achieved using various reagents, including metals in acidic media (e.g., Fe/HCl, SnCl2) or through catalytic hydrogenation (e.g., H2/Pd, PtO2), which selectively reduces the nitro group without affecting the ketone. wikipedia.orgmasterorganicchemistry.comthieme-connect.de
The carbonyl group of the ethanone can be reduced to a secondary alcohol, forming 1-(2-amino-4-tert-butylphenyl)ethanol. This can be accomplished using hydride reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). More vigorous reduction methods, such as the Clemmensen (amalgamated zinc in HCl) or Wolff-Kishner (hydrazine and a strong base) reductions, can deoxygenate the carbonyl group entirely to a methylene (B1212753) group (-CH2-), yielding 2-amino-4-tert-butylethylbenzene. libretexts.org
Oxidative Transformations: The amino group is susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. Mild oxidation can lead to the formation of nitroso or nitro compounds, while stronger oxidation can result in polymerization or degradation of the aromatic ring.
A significant oxidative transformation of 2'-aminoacetophenones is the conversion to isatins (indole-1,2-diones). For instance, an electrochemical oxidation of 2'-aminoacetophenones in the presence of n-Bu4NI has been shown to yield various isatins through C(sp3)-H oxidation followed by intramolecular C-N bond formation. organic-chemistry.org Furthermore, a domino oxidative cyclization of 2-aminoacetophenones can produce tryptanthrin (B1681603) derivatives, which involves the oxidation of the methyl group of the ethanone moiety. researchgate.netresearchgate.net
Cyclization Reactions Leading to Diverse Heterocyclic Systems
This compound is a valuable precursor for the synthesis of various heterocyclic systems due to the proximate arrangement of the amino and acetyl groups, which can participate in intramolecular condensation and cyclization reactions.
Quinolines: The Friedländer annulation is a classic method for synthesizing quinolines, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. Thus, this compound can react with various ketones and 1,3-dicarbonyl compounds, often under acidic or basic catalysis, to form substituted quinolines. researchgate.netnih.govorganic-chemistry.orgnih.gov
Indoles: While not as direct as from other precursors, derivatives of this compound can be utilized in indole (B1671886) synthesis. For example, the Fischer indole synthesis, which typically involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone, can be adapted. More relevant are modern palladium-catalyzed cyclization methods starting from modified anilines. organic-chemistry.orgmdpi.comrsc.org
Benzodiazepines: 2-Aminobenzophenones are key intermediates in the synthesis of 1,4-benzodiazepines, a class of psychoactive drugs. wum.edu.pl Although the title compound is an acetophenone (B1666503), its structural motif is analogous, and it can undergo condensation with amino acids or their derivatives to form seven-membered benzodiazepine (B76468) rings. For example, reaction with glycine (B1666218) derivatives can lead to the formation of a 1,4-benzodiazepin-2-one scaffold. nih.govrsc.orgresearchgate.net
Interactive Data Table: Heterocyclic Systems from this compound
| Heterocyclic System | General Reaction Type | Key Reagents |
| Quinolines | Friedländer Annulation | Compounds with α-methylene carbonyls (e.g., acetylacetone) |
| Indoles | Modified Fischer or Metal-catalyzed Cyclizations | Hydrazine derivatives, alkynes (after modification) |
| Benzodiazepines | Condensation/Cyclization | Amino acids or their esters (e.g., glycine ethyl ester) |
Bond Dissociation Energy (BDE) Analysis for Chemical Stability and Predicted Degradation Pathways
Aromatic C-N Bond: The bond between the amino group and the phenyl ring is relatively strong due to the partial double bond character arising from the delocalization of the nitrogen lone pair into the ring.
C-C Bonds: The C-C bond between the carbonyl group and the phenyl ring is also quite stable. The C-C single bond within the tert-butyl group is generally the weakest C-C bond in that substituent. The bond between the carbonyl carbon and the methyl group is a typical C(sp2)-C(sp3) single bond. In the event of radical formation, cleavage of a C-H bond at the benzylic position (the methyl of the ethanone group) would be favored due to the resonance stabilization of the resulting radical.
Degradation is likely to be initiated by the cleavage of the weakest bonds under energetic conditions. Potential degradation pathways could involve the cleavage of a C-H bond on the acetyl methyl group or, under certain oxidative conditions, reactions involving the amino group. The degradation of indole-3-acetic acid to 2-aminoacetophenone (B1585202) in wine, for instance, proceeds through oxidative cleavage of the pyrrole (B145914) ring, highlighting the susceptibility of related structures to oxidative degradation. researchgate.netmdpi.com
Interactive Data Table: Representative Bond Dissociation Energies (BDE) for Related Bond Types
| Bond | Bond Type | Typical BDE (kJ/mol) | Notes |
| N-H | in Aniline (B41778) | ~375 | Value is sensitive to ring substituents. ugm.ac.idwikipedia.org |
| C-N | in Aniline | ~423 | Strong due to partial double bond character. |
| C-H | in Benzene (B151609) (aromatic) | ~473 | Very strong and not typically the initial site of cleavage. |
| C-C | Phenyl-C=O | ~420 | A relatively strong single bond. |
| C-C | =O-CH3 | ~356 | A typical C(sp2)-C(sp3) bond. |
| C-H | in -COCH3 | ~410 | Primary C-H bond. |
Note: These are approximate values for similar bond types and serve for comparative purposes. Actual BDEs in this compound will be influenced by the specific electronic and steric environment.
Applications in Advanced Organic Synthesis
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
The strategic placement of the amino and acetyl groups in 1-(2-Amino-4-tert-butylphenyl)ethanone makes it an ideal starting material for various condensation reactions to form heterocyclic systems. One of the most significant applications of ortho-aminoaryl ketones is in the Friedländer annulation, a classic and reliable method for the synthesis of quinolines. In this reaction, the ortho-aminoaryl ketone condenses with a compound containing a reactive methylene (B1212753) group adjacent to a carbonyl group to form the quinoline (B57606) ring system. The tert-butyl group at the 4-position of the phenyl ring in this compound is retained in the final quinoline product, providing a handle for modifying the steric and electronic properties of the resulting molecule.
The general scheme for the Friedländer synthesis of quinolines from this compound is depicted below:
Reaction Scheme for Friedländer Annulation
| Reactant 1 | Reactant 2 | Product |
| This compound | Compound with α-methylene ketone | 7-tert-Butyl-2,4-disubstituted-quinoline |
This reaction is highly versatile, as a wide range of α-methylene ketones and aldehydes can be used, leading to a diverse library of substituted quinolines. These quinoline derivatives can then serve as intermediates for the synthesis of more complex molecular architectures, including natural products and functional materials.
Precursor for the Construction of Pharmacologically Active Scaffolds
Quinolines and their derivatives are a prominent class of heterocyclic compounds that form the core structure of many natural and synthetic bioactive molecules. nih.gov The quinoline scaffold is associated with a broad spectrum of pharmacological activities, including antibacterial, and other medicinal properties. nih.gov The ability to synthesize substituted quinolines from this compound positions it as a valuable precursor in medicinal chemistry and drug discovery.
The presence of the tert-butyl group can significantly influence the pharmacological profile of the resulting quinoline derivatives. This bulky group can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and oral bioavailability. Furthermore, the tert-butyl group can provide steric hindrance that may influence the binding affinity and selectivity of the molecule for its biological target. While specific pharmacologically active compounds derived directly from this compound are not extensively documented in publicly available literature, its role as a precursor to the quinoline scaffold strongly suggests its potential in this area.
Utilization in Ligand Synthesis for Transition Metal Catalysis
The amino and acetyl groups of this compound can be readily converted into a Schiff base through condensation with a primary amine or aldehyde, respectively. Schiff bases are a versatile class of ligands that can coordinate with a wide range of transition metals to form stable metal complexes. chemijournal.comnih.gov These complexes have found widespread applications in catalysis, including in oxidation, reduction, and carbon-carbon bond-forming reactions. chemijournal.commdpi.com
The general synthesis of a Schiff base ligand from this compound and its subsequent complexation with a transition metal are shown below:
Synthesis of Schiff Base Ligand and Metal Complex
| Step | Reactants | Product |
| 1 | This compound + R-NH₂ | Schiff base ligand |
| 2 | Schiff base ligand + Metal salt (e.g., Cu(II), Ni(II), Co(II)) | Transition metal complex |
The resulting transition metal complexes can act as catalysts, where the electronic and steric properties of the ligand, influenced by the tert-butyl group, can be tuned to optimize the catalytic activity and selectivity. chemijournal.com The development of new Schiff base metal complexes is an active area of research, and this compound represents a readily available starting material for the synthesis of novel ligands and catalysts. nih.govmdpi.com
Enantioselective Synthesis Applications for Chiral Derivatives (if applicable through reduction of related ketones)
The ketone functionality in this compound can be reduced to a secondary alcohol, creating a chiral center. The enantioselective reduction of prochiral ketones is a powerful tool in organic synthesis for the preparation of enantiomerically pure alcohols, which are valuable building blocks for the synthesis of pharmaceuticals and other chiral molecules.
Several methods have been developed for the asymmetric reduction of ketones. ftb.com.hr These include the use of chiral reducing agents, such as those derived from boranes and aluminum hydrides, and catalytic methods employing transition metal catalysts with chiral ligands. researchgate.net Biocatalytic reductions using whole cells of microorganisms or isolated enzymes also offer an environmentally friendly and highly selective approach. ftb.com.hr
The application of these methods to this compound would yield the corresponding chiral amino alcohol, (R)- or (S)-1-(2-amino-4-tert-butylphenyl)ethanol. The choice of catalyst or reducing agent would determine the stereochemical outcome of the reaction.
Methods for Enantioselective Reduction
| Method | Catalyst/Reagent | Product |
| Catalytic Asymmetric Reduction | Chiral oxazaborolidine, Chiral Ru- or Rh-complex | (R)- or (S)-1-(2-Amino-4-tert-butylphenyl)ethanol |
| Biocatalysis | Yeast, specific oxidoreductases | (R)- or (S)-1-(2-Amino-4-tert-butylphenyl)ethanol |
These chiral amino alcohols can then be used as starting materials for the synthesis of more complex chiral molecules, where the stereochemistry of the alcohol center can direct the formation of subsequent stereocenters.
Exploration of Biological and Medicinal Chemistry Potential Preclinical and Mechanism Focused
Structure-Activity Relationship (SAR) Studies of 1-(2-Amino-4-tert-butylphenyl)ethanone Derivatives and Analogs
Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds to enhance their potency and selectivity. For analogs related to the this compound framework, research has highlighted the importance of the substituted phenyl ring in modulating biological activity.
For instance, in the development of antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a series of N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamides were investigated. nih.gov Within this series, modifications to the 'A-region', the phenyl ring analogous to the core of this compound, were explored. The introduction of a fluoro-substituent at the 3-position of the phenyl ring resulted in a compound with high binding affinity and potent antagonism for both rat and human TRPV1. nih.gov This demonstrates that even minor substitutions on the aromatic ring can significantly influence receptor interaction and potency. A docking study of the active stereoisomer highlighted the formation of crucial hydrogen bonds between the ligand and the receptor, contributing to its high potency. nih.gov
Similarly, the core structure is related to intermediates used in the synthesis of the Cystic Fibrosis Transmembrane conductance Regulator (CFTR) modulator, Ivacaftor. mdpi.com The synthesis of Ivacaftor involves a key intermediate, 5-amino-2,4-di-tert-butylphenyl methyl carbonate, which shares the substituted aminophenol motif. mdpi.comresearchgate.net The SAR for Ivacaftor and related quinoline (B57606) derivatives reveals that the N-(2,4-di-tert-butyl-5-hydroxyphenyl) portion is essential for its potentiator activity, indicating the critical role of the substituted phenyl ring in modulating the function of the CFTR protein. mdpi.comnih.gov
Investigation of Potential Biological Targets and Molecular Mechanisms of Action
Identifying specific biological targets is key to understanding the therapeutic potential and mechanism of action of novel compounds. Research into derivatives sharing the tert-butylphenyl ethanone (B97240) backbone has revealed interactions with several important biological targets.
Enzyme inhibition is a common mechanism of drug action. While direct studies on this compound as a Cyclin-Dependent Kinase (CDK) inhibitor are not prominent in the reviewed literature, related structures have been evaluated against other enzymes.
One area of investigation is the inhibition of Thymidylate Synthase (TS), a key enzyme in DNA synthesis and a target for anticancer drugs. medchemexpress.comwikipedia.org Research into novel TS inhibitors has identified compounds that bind to allosteric sites, offering an alternative to classical antifolates that target the active site. nih.gov For example, certain phthalein derivatives have been found to inhibit bacterial and fungal TS more effectively than human TS, suggesting a pathway for developing selective antimicrobial agents. nih.gov
More closely related, a fluorinated acetophenone (B1666503) derivative, 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone, has been identified as a potent, slow-binding inhibitor of human acetylcholinesterase (AChE), an enzyme targeted in the treatment of Alzheimer's disease. nih.govmdpi.com Kinetic analysis revealed it to be a type B slow-binding inhibitor with a final inhibition constant (Kᵢ*) of 0.53 nM. nih.gov This inhibition occurs through a two-step mechanism: a rapid formation of an initial enzyme-inhibitor complex, followed by a slow conformational change to a more tightly bound state. nih.govmdpi.com This indicates that the tert-butylphenyl ethanone scaffold can be effectively targeted for potent enzyme inhibition.
Analogues of this compound are structurally related to potent modulators of ion channel function, specifically the Cystic Fibrosis Transmembrane conductance Regulator (CFTR). The CFTR protein is an ATP-gated chloride channel, and its malfunction causes cystic fibrosis. nih.govnih.gov
Potentiators are compounds that increase the channel opening probability of CFTR. A prime example is Ivacaftor (VX-770), which contains an N-(2,4-di-tert-butyl-5-hydroxyphenyl) moiety. nih.gov This class of molecules does not work by targeting the ATP-binding sites but rather by acting allosterically to stabilize the open-channel conformation of the protein. nih.govnih.gov This mechanism is thought to involve the transmembrane domains (TMDs) of the CFTR protein. nih.gov By stabilizing the open state, potentiators increase the flow of chloride ions through the channel, thereby restoring function to mutant CFTR proteins. The discovery of Ivacaftor established a key principle that small molecules can directly and effectively modulate the gating function of the CFTR channel. nih.gov
The reviewed scientific literature did not provide specific information regarding the interaction of this compound or its direct derivatives with nucleic acids or their potential application in DNA photocleavage.
In Vitro Biological Screening and Cellular Assays
In vitro screening is a fundamental step in drug discovery to identify the biological activity of new chemical entities. Derivatives and analogs of this compound have been subjected to various cellular assays, particularly for their antimicrobial properties.
The tert-butylphenyl motif is present in several compounds that exhibit significant antimicrobial activity. Studies suggest that this structural feature can be a valuable component in the design of new antibacterial and antifungal agents. ontosight.ai
The compound 2,4-di-tert-butylphenol, which is structurally related to the core of the title compound, has demonstrated strong antifungal activity against the phytopathogenic fungus Ustilaginoidea virens, with an EC₅₀ value of 0.087 mmol/L. nih.gov Its mechanism of action involves the destruction of the fungal cell wall and membrane, leading to cell death. nih.gov
Furthermore, a series of newly synthesized 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives showed marked antibacterial and antifungal effects. bba.md These compounds were tested against Gram-positive (S. aureus), Gram-negative (E. coli, P. aeruginosa), and yeast (C. albicans) strains. The minimum inhibitory concentration (MIC) values ranged from 0.78 to 12.5 µg/mL, indicating potent activity. bba.md Some of these compounds also showed a strain-specific ability to inhibit biofilm formation by over 50%. bba.md
The table below summarizes the antimicrobial activity of compounds structurally related to this compound.
| Compound Class | Test Organism | Activity Metric | Result | Reference |
|---|---|---|---|---|
| 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] Derivatives | Staphylococcus aureus | MIC | 0.78 - 3.75 µg/mL | bba.md |
| 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] Derivatives | Candida albicans | MIC | 1.56 - 20.0 µg/mL | bba.md |
| 2,4-di-tert-butylphenol | Ustilaginoidea virens | EC₅₀ | 0.087 mmol/L | nih.gov |
Antioxidant Activity Assays (e.g., Free Radical Scavenging)
The evaluation of a compound's antioxidant activity is a critical step in preclinical research to determine its potential to mitigate oxidative stress, a process implicated in numerous pathologies. Assays for this purpose are broadly categorized based on their chemical reaction mechanisms, primarily Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
Commonly employed assays to measure the free-radical scavenging ability of compounds like this compound and its derivatives include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. mdpi.comnih.gov In the DPPH assay, an antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change from violet to pale yellow, which is measured spectrophotometrically. mdpi.comjfda-online.com The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, leading to a loss of color. nih.gov
The antioxidant capacity is often expressed as the IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals. For comparison, results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant strength of a compound to that of Trolox, a water-soluble vitamin E analog. mdpi.com Other assays, such as the Oxygen Radical Absorbance Capacity (ORAC), measure the inhibition of peroxyl radical-induced oxidation. mdpi.comnih.gov The structural features of aminophenyl ethanone derivatives, particularly the presence of the amino group, are hypothesized to contribute to their electron-donating ability, which is fundamental to radical scavenging. researchgate.net
Table 1: Common In Vitro Antioxidant Activity Assays
| Assay Name | Principle | Measured Outcome |
|---|---|---|
| DPPH Radical Scavenging | Hydrogen Atom/Electron Transfer | Decrease in absorbance at ~517 nm |
| ABTS Radical Scavenging | Hydrogen Atom/Electron Transfer | Decrease in absorbance at ~734 nm |
| ORAC | Hydrogen Atom Transfer | Inhibition of fluorescent probe decay |
| Folin-Ciocalteu (FC) | Electron Transfer | Formation of a blue-colored complex |
Cytotoxicity Assessment in Tumor Cell Lines (e.g., MCF-7, HCT116, HeLa)
Preclinical evaluation of potential anticancer agents involves assessing their cytotoxicity against a panel of human tumor cell lines. This step is crucial for identifying compounds that can inhibit cancer cell growth and for determining their potency and selectivity. Commonly used cell lines for such screenings include MCF-7 (breast adenocarcinoma), HCT116 (colorectal carcinoma), and HeLa (cervical adenocarcinoma). researchgate.netresearchgate.net
The most common method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this colorimetric assay, viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells and is quantified by measuring the absorbance after solubilization.
Research on various substituted phenyl derivatives has demonstrated the importance of specific functional groups in mediating cytotoxic effects. nih.govnih.gov For a compound like this compound, the cytotoxic profile would be determined by its ability to interfere with cellular processes essential for cancer cell survival and proliferation. The results are typically reported as the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability after a specified incubation period (e.g., 24, 48, or 72 hours). nih.gov Studies on structurally related compounds often reveal dose-dependent cytotoxic activity against these cell lines. nih.gov
Table 2: Representative Cytotoxicity Data for Reference Compounds against Common Cell Lines
| Cell Line | Cancer Type | Reference Compound | IC50 Value (µM) |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | Doxorubicin | 0.1 - 1.0 |
| HCT116 | Colorectal Carcinoma | 5-Fluorouracil | 2.0 - 10.0 |
| HeLa | Cervical Adenocarcinoma | Cisplatin | 1.0 - 5.0 |
Molecular Docking and Ligand-Protein Interaction Studies for Target Identification and Binding Affinity Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. unar.ac.id This method is instrumental in medicinal chemistry for identifying potential biological targets for a new compound and for predicting the binding affinity and mode of interaction at the molecular level. uniroma2.itnih.gov
The process involves placing the ligand, such as this compound, into the binding site of a target protein with a known three-dimensional structure. A scoring function is then used to estimate the binding energy (or a score representing it), with lower scores generally indicating more favorable binding. rasayanjournal.co.in These studies can elucidate key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. nih.govresearchgate.net
For instance, derivatives of aminophenyl compounds might be docked against various protein targets implicated in cancer, such as protein kinases or enzymes involved in cell cycle regulation. The results of such in silico studies can guide the chemical modification of the lead compound to enhance its binding affinity and selectivity for the target protein, a process known as structure-based drug design. unar.ac.id
Principles of Pharmacokinetic and Pharmacodynamic (PK/PD) Studies in Preclinical Models
Before a compound can be considered for clinical trials, its pharmacokinetic (PK) and pharmacodynamic (PD) properties must be characterized in preclinical animal models. These studies are essential for understanding how the drug behaves in a biological system and for establishing a preliminary relationship between dose, exposure, and response.
Pharmacokinetics (PK) describes what the body does to the drug. It encompasses the processes of Absorption, Distribution, Metabolism, and Excretion (ADME). nih.gov
Absorption: How the compound enters the bloodstream.
Distribution: Where the compound travels within the body.
Metabolism: How the body chemically modifies the compound, which can lead to its activation or inactivation and subsequent excretion.
Excretion: How the compound and its metabolites are removed from the body.
Preclinical PK studies involve administering the compound to animal models (e.g., rats or mice) and collecting biological samples (e.g., blood, plasma) at various time points to measure the drug concentration. Key PK parameters derived from these studies include half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the concentration-time curve (AUC).
Pharmacodynamics (PD) describes what the drug does to the body. It involves measuring the physiological or biochemical effects of the compound and correlating them with its concentration at the site of action. PD studies help to identify the mechanism of action and determine the relationship between drug concentration and the observed effect (e.g., tumor growth inhibition).
The integration of PK and PD (PK/PD modeling) is a powerful tool in preclinical development. It helps to predict the therapeutic dose range, optimize dosing schedules, and increase the likelihood of success in subsequent clinical trials by ensuring that the compound can achieve and maintain effective concentrations at the target site without causing undue toxicity. nih.gov
Materials Science and Catalytic Applications
Investigation in the Development of Functional Materials and Polymers
The bifunctional nature of 1-(2-Amino-4-tert-butylphenyl)ethanone, possessing both an amino and a keto group, positions it as a valuable monomer for the synthesis of functional polymers. The presence of the bulky tert-butyl group is anticipated to impart unique properties to the resulting polymeric materials. wikipedia.org
Aromatic diamines are crucial building blocks for high-performance polymers such as polyimides. Research on polyimides derived from diamines containing tert-butyl groups has demonstrated that these bulky substituents can significantly enhance the solubility of the resulting polymers. rubber.or.krntu.edu.twjlu.edu.cn This improved solubility in common organic solvents is a critical advantage for processing and fabricating polymer films and coatings. rubber.or.krkoreascience.kr For instance, a novel aromatic polyimide prepared from 4-tert-butyl-1,2-phenylene bis(4-aminobenzoate) was found to be soluble in N-methyl-2-pyrrolidone (NMP), allowing it to be cast into flexible and transparent films. rubber.or.krkoreascience.kr
The introduction of tert-butyl groups can also influence the thermal and optical properties of polyimides. While some studies have reported a slight decrease in thermal stability, others have shown that polyimides with tert-butyl groups maintain high glass transition temperatures and good thermal stability. rubber.or.krscientific.netmdpi.com The bulky nature of the tert-butyl group can disrupt polymer chain packing, leading to increased free volume and, consequently, enhanced optical transparency and lower color intensity in the resulting polyimide films. rubber.or.kr
The potential of this compound as a monomer extends beyond polyimides to other functional polymers like poly(ester amide)s and polyamides, where its incorporation could lead to materials with tailored thermal behaviors and processability. ntu.edu.twnih.gov The synthesis of functional polymers through methods like the Kabachnik–Fields reaction could also utilize aminoketone structures to introduce specific functionalities. mdpi.com
Table 1: Influence of Tert-Butyl Groups on the Properties of Aromatic Polyimides
| Property | Observation | Reference |
| Solubility | Significantly enhanced in common organic solvents like NMP and DMAc. | rubber.or.krntu.edu.tw |
| Thermal Stability | Can be slightly decreased, though high glass transition temperatures are often maintained. | rubber.or.krscientific.netmdpi.com |
| Optical Properties | Increased optical transparency and reduced color intensity in films. | rubber.or.kr |
| Mechanical Properties | Can form flexible and tough films. | rubber.or.krntu.edu.tw |
Applications in Non-Linear Optics (NLO) based on Electronic Structure
Organic molecules with donor-π-acceptor (D-π-A) architectures are of great interest for applications in non-linear optics (NLO) due to their potential for large second-order hyperpolarizabilities. mdpi.comnih.govnih.gov this compound contains an electron-donating amino group and an electron-withdrawing acetyl group on a phenyl ring, which acts as a π-conjugated system. This inherent electronic asymmetry makes it a promising precursor for NLO materials.
Schiff bases, formed by the condensation of primary amines with carbonyl compounds, are a well-studied class of NLO-active compounds. nih.govresearchgate.netuobasrah.edu.iquobasrah.edu.iq The imine (C=N) bond in Schiff bases extends the π-conjugation, which can enhance the intramolecular charge transfer and, consequently, the NLO response. nih.gov By reacting this compound with various aldehydes, a range of Schiff bases with potentially significant NLO properties could be synthesized. The electronic properties of these Schiff bases, and thus their NLO response, can be fine-tuned by varying the substituents on the aldehyde. nih.gov
Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in predicting the NLO properties of new organic molecules. acs.orgmedmedchem.comresearchgate.net These computational methods can calculate parameters such as dipole moment, polarizability, and first and second-order hyperpolarizabilities, providing insights into the molecule's potential as an NLO material. mdpi.comacs.org The design of novel chromophores often focuses on optimizing the electronic donor and acceptor strengths and the nature of the π-bridge to maximize the NLO response. nih.govnih.gov
Table 2: Examples of Schiff Bases and Related Compounds Investigated for NLO Properties
| Compound Type | Key Features for NLO Activity | Investigated Properties | Reference |
| Schiff bases from 4-amino antipyrine | Extended π-conjugation, intramolecular charge transfer. | Second and Third Harmonic Generation (SHG, THG) efficiency. | nih.gov |
| Isatin thioketal derivatives | Donor-acceptor structure. | First-order hyperpolarizability (β). | medmedchem.com |
| Borazine derivatives | Metal-donor complexes, dipole moment. | Second-order hyperpolarizabilities. | researchgate.net |
| Dicyanovinyl-substituted thienylpyrroles | Donor-π-acceptor framework. | Second and third-order NLO properties. | acs.org |
Role as Ligands or Precursors for Homogeneous or Heterogeneous Catalysts
The presence of both a primary amine and a ketone functional group makes this compound an excellent candidate for the synthesis of ligands for metal complexes. These ligands can coordinate with a variety of transition metals to form complexes with potential applications in catalysis.
Amino acids and their derivatives are also widely used as ligands in transition metal catalysis, particularly in asymmetric synthesis. google.commdpi.comscirp.orgresearchgate.netwikipedia.org The amino and keto groups in this compound provide a similar N,O-donor set that can be used to synthesize chiral catalysts for enantioselective transformations. google.commdpi.com The bulky tert-butyl group can create a specific steric environment around the metal center, which may influence the selectivity of the catalytic reaction. acs.org
These metal complexes can be employed as homogeneous catalysts, being soluble in the reaction medium, or they can be immobilized on solid supports to create heterogeneous catalysts. nih.govmdpi.comnih.govresearchgate.net Heterogeneous catalysts offer advantages in terms of catalyst separation and recycling. The ability to tune the electronic and steric properties of the ligand derived from this compound provides a powerful tool for designing catalysts with desired activity and selectivity for specific applications. enamine.net
Table 3: Catalytic Applications of Metal Complexes with Amino-Keto Type Ligands
| Catalyst Type | Reaction | Metal Ion | Reference |
| Schiff base complexes | Aldol (B89426) and Henry reactions | Cu(II), Mn(II) | tandfonline.com |
| Schiff base complexes | Oxidation of cyclohexane | Co(II), Fe(II), Ru(III) | tijer.org |
| Amino acid complexes | Asymmetric transfer hydrogenation of ketones | Ru(II), Rh(III), Ir(III) | google.com |
| Aminoketone derivatives | Reuptake inhibitors (related to enzyme catalysis) | N/A | nih.gov |
| Phosphine-sulfonate complexes | Ethylene polymerization | Pd(II) | acs.org |
Future Research Perspectives and Interdisciplinary Directions
Rational Design and Synthesis of Advanced Analogs for Specific Biological or Material Applications
The rational design of advanced analogs of 1-(2-Amino-4-tert-butylphenyl)ethanone is a promising avenue for discovering novel compounds with tailored properties. This approach involves systematic modifications of the core structure to enhance interactions with specific biological targets or to impart desired characteristics for materials science applications. By applying principles of medicinal chemistry, such as structure-activity relationship (SAR) studies, researchers can strategically alter the functional groups to optimize potency, selectivity, and pharmacokinetic profiles. nih.govnih.gov
Key modifications could include:
Alteration of the Acetyl Group: The ketone functionality can be reduced, oxidized, or used as a handle to introduce more complex side chains, potentially influencing the molecule's reactivity and binding modes.
Substitution on the Phenyl Ring: Introducing additional substituents or replacing the tert-butyl group could fine-tune electronic properties, lipophilicity, and steric profile, thereby affecting biological efficacy and material characteristics. ontosight.ai
The synthesis of these rationally designed analogs would employ modern synthetic organic chemistry techniques. For instance, creating derivatives of the amino group might involve coupling reactions, while modifications to the aromatic ring could be achieved through electrophilic aromatic substitution or cross-coupling reactions. The synthesis of related ethanone (B97240) derivatives has been explored as a pathway to novel inhibitors of biological targets. nih.gov
| Structural Moiety | Design Strategy | Potential Outcome | Synthetic Approach |
|---|---|---|---|
| Amino Group (-NH2) | Conversion to amides, sulfonamides, or heterocycles. | Modulate hydrogen bonding, improve metabolic stability. | Acylation, sulfonylation, condensation reactions. |
| Acetyl Group (-C(O)CH3) | Reduction to alcohol, conversion to oxime or hydrazone. | Alter binding interactions, introduce new functional handles. | Reduction with borohydrides, condensation with hydroxylamine/hydrazines. |
| tert-Butyl Group (-C(CH3)3) | Replacement with other alkyl or alkoxy groups. | Fine-tune lipophilicity and steric hindrance. | Synthesis from alternative substituted anilines. |
| Aromatic Ring | Introduction of further substituents (e.g., halogens, nitro groups). | Modify electronic properties and metabolic stability. | Electrophilic aromatic substitution. |
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling in Chemical Research
The integration of artificial intelligence (AI) and machine learning (ML) presents a transformative approach to chemical research, enabling the rapid de novo design and identification of novel compounds with desired activities. nih.govnih.gov For this compound and its potential derivatives, ML models can be trained on large datasets of chemical structures and their associated properties to predict biological efficacy, toxicity, and physicochemical characteristics. researchgate.net
A machine learning-based strategy, such as a Deep Transfer Learning-based Strategy (DTLS), can be employed for the de novo generation of novel compounds. nih.govresearchgate.net This process typically involves several stages:
A molecule generation model, such as a variational autoencoder (VAE), is trained on a vast chemical database (e.g., ChEMBL) to learn the underlying rules of chemical structure and stability. nih.gov
The model is then fine-tuned using a smaller, more specific dataset related to the desired activity, effectively guiding the generation process toward novel analogs of the lead compound.
Generated molecules are screened in silico for novelty, synthetic accessibility, and predicted activity against specific biological targets. researchgate.net
Development of Advanced Analytical Methodologies for Complex Mixture Analysis and Trace Characterization
As the synthesis of advanced analogs progresses, the need for sophisticated analytical methodologies to characterize complex reaction mixtures and isolate trace impurities becomes paramount. While standard techniques like HPLC and LC-MS are foundational, future research will necessitate the development and application of more advanced methods. bldpharm.com
Advanced analytical techniques applicable to this research include:
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): Offers superior resolution and sensitivity for separating and identifying closely related analogs and isomers in complex mixtures.
High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, enabling the unambiguous determination of elemental compositions for novel compounds and their metabolites.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques such as 2D-NMR (COSY, HSQC, HMBC) are crucial for the complete and unequivocal structural elucidation of novel, complex analogs.
X-ray Crystallography: Provides definitive three-dimensional structural information, as demonstrated by the analysis of co-crystals involving similar acetophenone (B1666503) structures. nih.gov This is invaluable for understanding solid-state properties and for structure-based drug design.
These advanced methods are essential not only for quality control during synthesis but also for detailed metabolic studies and for understanding the interactions between newly synthesized molecules and their biological targets.
| Methodology | Primary Application | Key Advantage |
|---|---|---|
| UHPLC-MS/MS | Separation and identification of compounds in complex mixtures. | High throughput, sensitivity, and resolution. |
| HRMS | Accurate mass determination and formula confirmation. | Unambiguous elemental composition. |
| 2D-NMR Spectroscopy | Detailed structural elucidation of novel molecules. | Provides connectivity information between atoms. |
| X-ray Crystallography | Definitive 3D molecular structure determination. | Absolute stereochemistry and solid-state packing. |
Exploration of Novel Biological Activities and Therapeutic Areas for Derivatives of the Compound
The structural framework of this compound serves as a promising starting point for exploring a wide range of biological activities. Research on structurally similar compounds suggests several potential therapeutic areas for its derivatives.
Anticancer, Anti-inflammatory, and Antimicrobial Effects: Compounds with similar structures have been investigated for these properties. ontosight.ai For example, derivatives incorporating a thiazole (B1198619) ring have shown moderate antitumor and antimicrobial activities. researchgate.net
Neurodegenerative Diseases: A structurally related compound, 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone, has been identified as a potent slow-binding inhibitor of human acetylcholinesterase, an enzyme implicated in Alzheimer's disease. mdpi.com This suggests that analogs of this compound could be rationally designed to target this enzyme.
Antibacterial and Antifungal Activity: Derivatives of 4-tert-butylcyclohexanone (B146137) have demonstrated antibacterial activity, particularly against Gram-positive strains. nih.gov Furthermore, fusing the core structure with fragments like 1,2,4-triazole, a known pharmacophore in antifungal agents, could lead to new fungicides. nih.gov
Enzyme Inhibition: The general structure is amenable to modification to create specific enzyme inhibitors. By designing analogs that mimic the transition state of an enzymatic reaction, potent and selective inhibitors can be developed for various therapeutic targets. mdpi.com
Future research should involve high-throughput screening of a library of derivatives against a diverse panel of biological targets to uncover novel therapeutic applications. ontosight.ai
Sustainable Chemical Processes for Industrial Scale-Up and Economic Feasibility
For any promising compound to move from the laboratory to industrial application, the development of sustainable, scalable, and economically feasible synthetic processes is crucial. The principles of green chemistry offer a framework for achieving this goal. pharmacyjournal.org
Future research in this area should focus on:
Solvent Selection: Replacing hazardous solvents like DMF with greener alternatives such as ethyl acetate (B1210297) (EtOAc), which is readily available and has a better environmental profile. unibo.it
Catalysis: Utilizing heterogeneous catalysts (e.g., Pd/C) that can be easily recovered and reused, minimizing waste and catalyst leaching into the product. unibo.it
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, a key principle of green chemistry. researchgate.net
By integrating these sustainable practices early in the development process, the environmental impact of manufacturing this compound and its derivatives can be significantly reduced, enhancing its economic viability and aligning with modern standards of pharmaceutical and chemical production. researchgate.net
| Process Aspect | Traditional Approach | Sustainable (Green) Approach | Benefit |
|---|---|---|---|
| Solvents | DMF, Chlorinated Solvents | Ethyl acetate, Water, Supercritical CO2 | Reduced toxicity and environmental impact. unibo.itresearchgate.net |
| Catalysts | Homogeneous catalysts, Stoichiometric reagents | Heterogeneous catalysts (e.g., Pd/C), Biocatalysis (enzymes) | Easy recovery and reuse, high selectivity, milder conditions. unibo.itresearchgate.net |
| Process Design | Batch processing with multiple work-ups | Continuous flow, One-pot synthesis | Improved safety, efficiency, and reduced waste (lower PMI). unibo.it |
| Energy Use | High-temperature reflux | Microwave-assisted synthesis, reactions at ambient temperature | Reduced energy consumption and faster reaction times. |
Q & A
Q. What are the optimal synthetic routes for preparing 1-(2-Amino-4-tert-butylphenyl)ethanone, considering the directing effects of amino and tert-butyl groups?
- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or multistep functionalization . The amino group at the 2-position and tert-butyl group at the 4-position present challenges due to competing electronic effects. To mitigate this:
- Amino Group Protection : Protect the amino group with acetyl or trifluoroacetyl groups before acylation to prevent undesired side reactions .
- Catalyst Selection : Use Lewis acids like AlCl₃ or FeCl₃ for regioselective acylation. For example, tert-butyl groups enhance steric hindrance, favoring para-substitution in biphenyl systems .
- Post-Synthesis Deprotection : Hydrolyze protecting groups under mild acidic conditions (e.g., HCl in ethanol) to regenerate the free amino group .
Q. How can spectroscopic techniques (e.g., NMR, IR) be systematically employed to characterize the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR :
- The tert-butyl group appears as a singlet at δ ~1.3 ppm (¹H) and δ ~29–35 ppm (¹³C).
- The ethanone carbonyl resonates at δ ~2.6 ppm (¹H, CH₃) and δ ~205–210 ppm (¹³C, C=O).
- Aromatic protons adjacent to the amino group show deshielding due to electron-donating effects .
- IR Spectroscopy :
- Stretching vibrations for NH₂ (~3350 cm⁻¹), C=O (~1680 cm⁻¹), and tert-butyl C-H (~2960 cm⁻¹) confirm functional groups .
- X-ray Crystallography : Resolve ambiguities in substituent positions and hydrogen bonding (e.g., amino-ketone interactions) .
Advanced Research Questions
Q. What strategies can resolve contradictory data on the bioactivity of this compound derivatives in different experimental models?
- Methodological Answer : Contradictions often arise from structural modifications or assay conditions. To address this:
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., halogenation at the 6-position enhances antimicrobial activity) and compare bioactivity across standardized assays .
- Cellular vs. Enzymatic Assays : Test derivatives in both cell-based (e.g., cytotoxicity) and target-specific assays (e.g., enzyme inhibition) to distinguish direct vs. indirect effects .
- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify trends obscured by experimental variability .
Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound derivatives?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DCM) enhance acylation efficiency compared to protic solvents .
- Temperature Control : Maintain temperatures between 0–5°C during acylation to minimize side reactions (e.g., over-acylation) .
- Catalyst Recycling : Use immobilized Lewis acids (e.g., AlCl₃ on silica) to reduce waste and improve cost-efficiency .
Q. What computational chemistry approaches are most effective for predicting the reactivity and potential biological targets of this compound derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- Molecular Docking : Screen derivatives against protein databases (e.g., PDB) to identify potential targets (e.g., kinase inhibitors) .
- ADMET Prediction : Use tools like SwissADME to assess pharmacokinetic properties (e.g., blood-brain barrier permeability) early in drug development .
Safety and Handling Considerations
Q. What precautions are necessary when handling this compound given limited toxicological data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
